N-(5-amino-2-methylphenyl)acetamide

Description

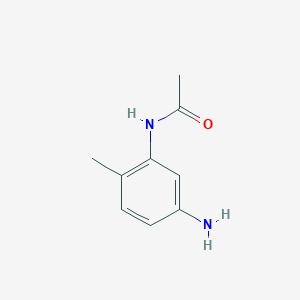

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZGSMMESOKKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063882 | |

| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-30-0 | |

| Record name | 2-Acetylamino-4-aminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-4-aminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-30-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(5-amino-2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-amino-2'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLAMINO-4-AMINOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXF5Z5A955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-amino-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthetic pathway for N-(5-amino-2-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and chemical research. This document details the underlying chemical transformations, provides explicit experimental protocols, and presents quantitative data to support the synthesis.

Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 2-methyl-5-nitroaniline. This strategy involves:

-

Acetylation: The selective acetylation of the amino group of 2-methyl-5-nitroaniline to form N-(2-methyl-5-nitrophenyl)acetamide. This step protects the amino group and sets the stage for the subsequent reduction.

-

Reduction: The selective reduction of the nitro group of N-(2-methyl-5-nitrophenyl)acetamide to yield the final product, this compound.

This pathway is favored due to the ready availability of the starting material and the generally high yields and purity achievable in each step.

Experimental Protocols

Step 1: Acetylation of 2-methyl-5-nitroaniline

This procedure details the acetylation of the primary amine in 2-methyl-5-nitroaniline using acetic anhydride.

Materials:

-

2-methyl-5-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Crushed ice

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-5-nitroaniline in glacial acetic acid.

-

To this solution, add acetic anhydride.

-

Heat the mixture to reflux and maintain for a defined period to ensure complete reaction.

-

After reflux, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice to precipitate the product, N-(2-methyl-5-nitrophenyl)acetamide.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual acid.

-

Dry the crude product.

-

For further purification, recrystallize the crude N-(2-methyl-5-nitrophenyl)acetamide from a suitable solvent such as ethanol.

Step 2: Reduction of N-(2-methyl-5-nitrophenyl)acetamide

This section outlines two common and effective methods for the reduction of the nitro group in N-(2-methyl-5-nitrophenyl)acetamide to the corresponding amine.

Materials:

-

N-(2-methyl-5-nitrophenyl)acetamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel or a sintered glass funnel)

Procedure:

-

In a suitable reaction flask, dissolve N-(2-methyl-5-nitrophenyl)acetamide in ethanol or methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution.

-

Purge the reaction vessel with an inert gas (nitrogen or argon) to remove air.

-

Introduce hydrogen gas into the reaction vessel (typically via a balloon or from a pressurized source).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), purge the vessel again with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rinse the filter cake with the reaction solvent (ethanol or methanol).

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Materials:

-

N-(2-methyl-5-nitrophenyl)acetamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beaker

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add N-(2-methyl-5-nitrophenyl)acetamide and tin(II) chloride dihydrate.

-

Add concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture at a specified temperature (e.g., 70°C) for 1-2 hours under an inert atmosphere.

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Typical Yield | Purity | Reference |

| 1. Acetylation | 2-methyl-5-nitroaniline | N-(2-methyl-5-nitrophenyl)acetamide | >90% | >95% (after recrystallization) | General knowledge |

| 2. Reduction (Catalytic Hydrogenation) | N-(2-methyl-5-nitrophenyl)acetamide | This compound | High | High | General knowledge |

| 2. Reduction (SnCl₂/HCl) | N-(2-methyl-5-nitrophenyl)acetamide | This compound | Good to High | >95% (after purification) | General knowledge |

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow.

Caption: Overall synthesis pathway for this compound.

Caption: A typical experimental workflow for the two-step synthesis.

An In-depth Technical Guide to the Physicochemical Properties of N-(5-amino-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-(5-amino-2-methylphenyl)acetamide. The information is compiled from various chemical databases and literature sources to serve as a foundational resource for professionals in research and development.

Chemical Identity and Structure

This compound is an aromatic amine and acetamide derivative. Its chemical structure consists of a substituted benzene ring with an amino group, a methyl group, and an acetamido group.

Table 1: General Chemical Information

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5434-30-0 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |

| SMILES | CC1=C(C=C(C=C1)N)NC(=O)C | [1] |

| InChI Key | UAZGSMMESOKKQZ-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, making them essential for drug development and other chemical applications.

Table 2: Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 164.21 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Melting Point | Not available | |

| Boiling Point | 352.1 ± 30.0 °C (Predicted) | [4] |

| pKa (acidic) | 14.73 ± 0.70 (Predicted) | [4] |

| Solubility | No experimental data available. | |

| LogP | No experimental data available. |

Note: The boiling point and pKa values are predicted based on computational models and have not been experimentally verified.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is the melting range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Protocol:

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, acetone) are selected for the test.

-

Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed into a vial.

-

Titration: A known volume of the selected solvent is added incrementally to the vial.

-

Observation: After each addition, the mixture is agitated (e.g., by vortexing or sonication) and visually inspected for the complete dissolution of the solid.

-

Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration (e.g., mol/L) at a specified temperature.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, multiple pKa values may exist.

Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point(s) of the curve.

LogP Determination

The partition coefficient (P) or distribution coefficient (D) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. LogP is the logarithm of this ratio.

Protocol (Shake-Flask Method):

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at a specific pH) are mutually saturated by vigorous mixing followed by separation.

-

Sample Preparation: A known concentration of this compound is dissolved in one of the phases.

-

Partitioning: A known volume of the compound-containing phase is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The determination of the physicochemical properties of a new chemical entity follows a logical progression. The following diagram illustrates a typical workflow for characterizing a compound like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Spectral Data

As of the date of this document, no publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers are advised to acquire this data experimentally for definitive structural confirmation and purity assessment.

Biological Activity and Signaling Pathways

Currently, there is no published information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex molecules.[5] Further research would be required to investigate any potential biological activity.

References

Illuminating the Molecular Architecture: A Guide to N-Aryl Acetamide Crystal Structure Elucidation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The crystal structure of N-(5-amino-2-methylphenyl)acetamide is not publicly available in crystallographic databases as of the latest search. This guide will, therefore, use the comprehensive, publicly available data for the closely related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , as a detailed case study to illustrate the principles and methodologies of crystal structure elucidation. The techniques and data presentation are directly transferable to the analysis of similar small molecules.

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and biological activity. For drug development professionals and researchers, this information is critical for structure-activity relationship (SAR) studies, rational drug design, and ensuring the solid-state properties of an active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the experimental and computational methods involved in determining the crystal structure of N-aryl acetamides, using N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a practical example.

Crystallographic Data Summary

The crystallographic data provides a quantitative snapshot of the crystal lattice and the molecule's geometry within it. The following tables summarize the key parameters for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.[1][2][3]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆N₄O |

| Formula Weight | 244.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3223 (4) |

| b (Å) | 11.5284 (5) |

| c (Å) | 11.1469 (5) |

| α (°) | 90 |

| β (°) | 105.719 (2) |

| γ (°) | 90 |

| Volume (ų) | 1276.00 (9) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.271 |

| Absorption Coefficient (mm⁻¹) | 0.713 |

| F(000) | 520 |

| Crystal Size (mm) | 0.15 x 0.14 x 0.10 |

| Radiation Type | Cu Kα (λ = 1.54184 Å) |

| θ range for data collection (°) | 4.2 to 72.5 |

| Reflections collected | 10189 |

| Independent reflections | 2498 [R(int) = 0.026] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.104 |

| R indices (all data) | R₁ = 0.041, wR₂ = 0.107 |

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1B···O1ⁱ | 0.91 | 2.13 | 3.0284 (19) | 171 |

| N2—H2A···N1ⁱⁱ | 0.91 | 2.22 | 3.120 (2) | 171 |

| N4—H4···O1ⁱⁱⁱ | 0.88 | 2.06 | 2.930 (2) | 171 |

| C2—H2···O1ⁱⁱⁱ | 0.95 | 2.62 | 3.334 (2) | 132 |

| C11—H11···Cg2ⁱᵛ | 0.98 | 2.81 | 3.689 (2) | 150 |

| Symmetry codes: (i) −x+1, −y+1, −z+1; (ii) x, y, z; (iii) −x+2, −y+1, −z+1; (iv) x−1, y, z. Cg2 is the centroid of the C1–C6 ring. |

Experimental Protocols

The elucidation of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis and structure solution.

The synthesis of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was achieved through the following procedure[1]:

-

Reaction: 2 grams (9.3 mmol) of (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one and a stoichiometric amount of hydrazine were refluxed in 40 mL of ethanol for 2 hours.

-

Isolation: The solvent volume was reduced to 20 mL by concentration, and the solution was allowed to stand. The resulting precipitate was filtered off.

-

Recrystallization for Single Crystals: The crude product was first recrystallized from ethanol. Single crystals suitable for X-ray diffraction were then obtained by recrystallization from methanol in the presence of MnCl₂·4H₂O. The solution was left at room temperature for 72 hours to allow for slow evaporation and crystal growth. The final yield was 70%.

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature (typically 100 or 150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data were collected using Cu Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data was used to solve the crystal structure using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final model's quality was assessed by the R-factors, goodness-of-fit, and residual electron density maps.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in crystallography.

This comprehensive approach, from synthesis to computational analysis, provides the detailed structural information necessary for advancing drug discovery and development projects. The data and protocols presented serve as a robust framework for the elucidation of the crystal structure of novel N-aryl acetamides.

References

Spectroscopic characterization of N-(5-amino-2-methylphenyl)acetamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various synthetic organic chemistry applications, including drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.

Due to the limited availability of published experimental spectra for this compound, the data presented in the following tables are predicted values. These predictions are based on the analysis of structurally analogous compounds, including 4-aminoacetanilide, 2-methylaniline, and N-phenylacetamide, and are supported by established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ¹H and ¹³C NMR data for this compound and provide a general experimental protocol for acquiring such spectra.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.2 - 9.5 | Singlet | 1H | -NHCOCH₃ |

| ~6.8 - 7.2 | Multiplet | 3H | Aromatic protons |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.1 | Singlet | 3H | -CH₃ |

| ~2.0 | Singlet | 3H | -COCH₃ |

Disclaimer: Predicted data based on analogous compounds.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -C=O |

| ~145 | C-NH₂ |

| ~137 | C-NHCOCH₃ |

| ~130 | C-CH₃ |

| ~120 - 128 | Aromatic CH |

| ~24 | -COCH₃ |

| ~17 | -CH₃ |

Disclaimer: Predicted data based on analogous compounds.

Experimental Protocol for NMR Spectroscopy

For obtaining high-resolution ¹H and ¹³C NMR spectra, the following general protocol can be followed:

-

Sample Preparation: Dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if necessary, gentle warming or vortexing can be applied.[1] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes peak broadening.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.

-

-

Data Acquisition for ¹H NMR:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For a routine ¹H spectrum, a relaxation delay of 1-2 seconds is typically sufficient.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Acquire the Free Induction Decay (FID).

-

-

Data Acquisition for ¹³C NMR:

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration are generally required compared to ¹H NMR.[1]

-

A relaxation delay of 2-5 seconds is common.

-

Broadband proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~1660 | Strong | C=O stretching (amide I band) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1550 | Medium | N-H bending (amide II band) |

| 800 - 850 | Strong | Aromatic C-H out-of-plane bending |

Disclaimer: Predicted data based on analogous compounds.

Experimental Protocol for IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) or the KBr pellet method are common for analyzing solid samples.

ATR-FTIR Protocol:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

KBr Pellet Protocol:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 122 | [M - COCH₂]⁺ |

| 106 | [M - NHCOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ |

Disclaimer: Predicted data based on analogous compounds.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced into the mass spectrometer in several ways:

-

Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first dissolved in a suitable solvent and injected into a gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

-

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).[3]

-

Fragmentation: The molecular ions are often formed with excess energy, causing them to break apart into smaller, charged fragments and neutral molecules.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The fragmentation pattern provides clues about the compound's structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Reaction Mechanism and Kinetics of N-(5-amino-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism and kinetics of the formation of N-(5-amino-2-methylphenyl)acetamide, a key intermediate in various synthetic processes. Due to the limited availability of specific kinetic and mechanistic data for this exact molecule, this guide leverages established principles of aniline acetylation and data from closely related analogues to provide a robust theoretical and practical framework.

Introduction

This compound is a substituted aromatic acetamide whose synthesis primarily involves the selective acetylation of 4-amino-3-methylaniline. The acetylation of anilines is a fundamental and widely utilized transformation in organic synthesis. It serves not only as a method for the synthesis of acetanilides but also as a means to protect the amino group, thereby modulating its reactivity and directing subsequent electrophilic substitution reactions.[1][2] Understanding the reaction mechanism and kinetics of this process is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Reaction Mechanism

The formation of this compound from 4-amino-3-methylaniline and an acetylating agent, typically acetic anhydride, proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or base.

Uncatalyzed and Base-Catalyzed Mechanism

In the absence of a catalyst or in the presence of a weak base (like sodium acetate), the reaction is initiated by the nucleophilic attack of the more basic amino group of the aniline derivative on one of the carbonyl carbons of acetic anhydride. This attack forms a tetrahedral intermediate. The intermediate then collapses, with the departure of the acetate ion as a leaving group, to yield the protonated amide. A final deprotonation step gives the this compound product.[3][4]

The presence of a base, such as pyridine or sodium acetate, can facilitate the deprotonation steps, shifting the equilibrium towards the product.[3]

Caption: Uncatalyzed/Base-Catalyzed Acetylation Mechanism.

Acid-Catalyzed Mechanism

In the presence of a Brønsted acid, the carbonyl oxygen of the acetic anhydride is protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline.[5] The subsequent steps are similar to the uncatalyzed mechanism, involving the formation of a tetrahedral intermediate and the elimination of acetic acid.

Caption: Acid-Catalyzed Acetylation Mechanism.

Reaction Kinetics

Rate Law

For many aniline acylations, the rate of reaction can be described by the following general rate law:

Rate = k[Aniline][Acetylating Agent]

In cases where a second aniline molecule acts as a catalyst, the rate law may be more complex.[6]

Quantitative Kinetic Data (Analogous Systems)

The following table summarizes theoretical and experimental kinetic data for the acetylation of aniline and related compounds. This data provides a useful reference for estimating the reactivity of 4-amino-3-methylaniline.

| Reactant(s) | Acetylating Agent | Catalyst/Conditions | Activation Energy (kcal/mol) | Rate Constant (k) | Reference(s) |

| Aniline | Acetic Anhydride | Acid (Theoretical) | 18.37 | Not specified | [5] |

| p-Methylaniline | Acetic Anhydride | Base (Theoretical) | 12.80 | Not specified | [7] |

| Aniline | Acetic Anhydride | Standard Method (Computational) | - | Reaction Enthalpy: -3.865 kcal/mol | [8] |

| Aniline | Acetic Anhydride | Alternative Method (Computational) | - | Reaction Enthalpy: -8.918 kcal/mol | [8] |

| p-Phenylenediamine | Endogenous | N-acetyltransferase-1 (NAT-1) | Not specified | 54-49 nmol/mg/min (N-acetylation rate) | [9] |

Note: The provided activation energies are from computational studies and represent the energy barrier for the formation of the tetrahedral intermediate. The reaction enthalpies indicate the overall thermodynamics of the reaction. The rate of N-acetylation of p-phenylenediamine is provided from a biological study and may not directly correlate to synthetic chemical reaction conditions but offers insight into the relative ease of acetylation of a related diamine.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and potential kinetic analysis of this compound, adapted from standard procedures for aniline acetylation.

Synthesis of this compound

This protocol is adapted from the well-established procedure for the acetylation of aniline.[10]

Materials:

-

4-amino-3-methylaniline

-

Concentrated Hydrochloric Acid (37% w/w)

-

Acetic Anhydride

-

Sodium Acetate

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve a specific molar equivalent of 4-amino-3-methylaniline in deionized water. Due to the low solubility of anilines in water, the addition of one molar equivalent of concentrated hydrochloric acid is necessary to form the soluble hydrochloride salt.

-

In a separate flask, prepare a solution of sodium acetate in water.

-

To the solution of the aniline hydrochloride, add one molar equivalent of acetic anhydride with vigorous stirring.

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution. The sodium acetate acts as a buffer to regenerate the free amine in situ, which then reacts.

-

A precipitate of this compound should form.

-

Cool the reaction mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Caption: Experimental Workflow for Synthesis.

Kinetic Analysis by UV-Vis Spectroscopy

The kinetics of the reaction can be monitored by observing the change in absorbance of the reactants or products over time.

Procedure:

-

Prepare stock solutions of 4-amino-3-methylaniline and acetic anhydride in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

-

Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted cuvette holder within a UV-Vis spectrophotometer.

-

Initiate the reaction by rapidly mixing the reactant solutions in the cuvette.

-

Monitor the reaction by recording the absorbance at a wavelength where the product, this compound, has a significant absorbance and the starting material has minimal absorbance (or vice versa). The wavelength of maximum absorbance (λmax) for the product should be determined beforehand.

-

Record the absorbance at regular time intervals until the reaction is complete.

-

The concentration of the product at each time point can be calculated using the Beer-Lambert law.

-

The rate constants can be determined by fitting the concentration versus time data to the appropriate integrated rate law.

Caption: Workflow for Kinetic Analysis via UV-Vis.

Conclusion

The formation of this compound follows a well-understood nucleophilic acyl substitution mechanism, which can be influenced by catalysts and reaction conditions. While specific kinetic parameters for this molecule are not extensively documented, data from analogous systems provide valuable insights for reaction design and optimization. The experimental protocols outlined in this guide offer a starting point for the synthesis and kinetic investigation of this important chemical intermediate. Further research to determine the precise rate constants and activation energy for this specific reaction would be beneficial for industrial and academic applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 5. ria.utn.edu.ar [ria.utn.edu.ar]

- 6. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Theoretical study of alkaline acetylation of p-methylaniline [ria.utn.edu.ar]

- 8. journal2.um.ac.id [journal2.um.ac.id]

- 9. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

IUPAC name and CAS number for N-(5-amino-2-methylphenyl)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-amino-2-methylphenyl)acetamide, a key chemical intermediate. The document details its chemical identity, physicochemical properties, and available toxicological data. While specific experimental protocols for its synthesis and detailed spectroscopic analyses are not extensively available in public literature, this guide compiles the known information and provides context based on related chemical structures. This information is intended to support researchers in understanding the fundamental characteristics of this compound for applications in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is an aromatic amide. Its chemical structure consists of an acetamide group attached to a 2-methylaniline (o-toluidine) core, with an additional amino group at the 5-position of the phenyl ring.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 5434-30-0 | [1] |

| Alternative Names | 5'-Amino-2'-methylacetanilide | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

Table 2: Physicochemical Properties

| Property | Value | Citation |

| Melting Point | 139-140 °C | |

| Physical Form | Solid | [2] |

Synthesis

Hypothetical Synthesis Pathway

This proposed two-step synthesis provides a logical workflow for the preparation of this compound from commercially available starting materials.

References

An In-depth Technical Guide on the Solubility Profile of N-(5-amino-2-methylphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(5-amino-2-methylphenyl)acetamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, it presents a framework for data presentation and visualization to aid researchers in their laboratory work.

Introduction

This compound, a substituted acetanilide, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in a range of organic solvents is crucial for various applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure.

Estimated Solubility Profile

It is anticipated that this compound will exhibit higher solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and aprotic polar solvents (DMF, DMSO), and lower solubility in nonpolar solvents like hexane and toluene.

Data Presentation

To ensure clarity and comparability, all experimentally determined solubility data should be organized into a structured table. This allows for easy assessment of the compound's solubility profile across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Methanol | 25 | Gravimetric/UV-Vis | |||

| Ethanol | 25 | Gravimetric/UV-Vis | |||

| Acetone | 25 | Gravimetric/UV-Vis | |||

| Ethyl Acetate | 25 | Gravimetric/UV-Vis | |||

| Dichloromethane | 25 | Gravimetric/UV-Vis | |||

| Chloroform | 25 | Gravimetric/UV-Vis | |||

| N,N-Dimethylformamide (DMF) | 25 | Gravimetric/UV-Vis | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/UV-Vis | |||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

This is a straightforward and widely used method for determining the solubility of a solid in a solvent.[1][2][3][4]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.

-

Transfer the clear saturated solution to a pre-weighed evaporating dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the compound's melting point to dry the residue to a constant weight.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

-

Calculate the solubility in g/100 mL or mol/L.

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation.[5][6][7][8][9][10]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent using UV-Vis spectroscopy.

Materials:

-

This compound

-

Selected UV-transparent organic solvents

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Constant temperature shaker or water bath

-

Filtration apparatus

Procedure:

Part A: Preparation of Calibration Curve

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

Part B: Solubility Measurement

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-6).

-

After filtration, accurately dilute a known volume of the clear saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of the compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining solubility.

Caption: General workflow for experimental solubility determination.

Caption: Detailed workflow for the Gravimetric Method.

Caption: Detailed workflow for the UV-Vis Spectroscopic Method.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. scribd.com [scribd.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of N-(5-amino-2-methylphenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(5-amino-2-methylphenyl)acetamide scaffold represents a core structure of significant interest in medicinal chemistry. As a derivative of phenylacetamide, this class of compounds holds potential for a diverse range of biological activities, drawing from the established pharmacological profiles of related structures. The presence of an acetamide group linked to a substituted aniline ring provides a versatile backbone for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. This technical guide synthesizes the available information on the potential biological activities of this compound derivatives and related N-phenylacetamides, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Anticancer Activity

Derivatives of N-phenylacetamide have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis, a form of programmed cell death that is a key target for cancer therapies.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various N-phenylacetamide derivatives, expressed as the half-maximal inhibitory concentration (IC50). It is important to note that these are not all direct derivatives of this compound but represent the broader class of N-phenylacetamides.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1][2][3] |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1][2][3] |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Carcinoma) | 100 | [1][2][3] |

| 3e | N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | 4.76 | [4] |

| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40 | [1][2][3] |

| Imatinib | Reference Drug | MCF-7 (Breast Carcinoma) | 98 | [1][2][3] |

Experimental Protocols: Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC3, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Caption: Workflow for in vitro anticancer screening.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Phenylacetamide derivatives have been explored for their potential to inhibit the growth of various bacteria and fungi.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which contain the core structure of interest.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 4f | Bacillus subtilis | 125 | [5] |

| 4g | Bacillus subtilis | 125 | [5] |

| 4h | Bacillus subtilis | 125 | [5] |

| 4i | Bacillus subtilis | 125 | [5] |

| 4f | Staphylococcus aureus | 250 | [5] |

| 4g | Staphylococcus aureus | 250 | [5] |

| 4h | Staphylococcus aureus | 250 | [5] |

| 4i | Staphylococcus aureus | 250 | [5] |

| 4f | Xanthomonas campestris | 250 | [5] |

| 4g | Xanthomonas campestris | 250 | [5] |

| 4h | Xanthomonas campestris | 125 | [5] |

| 4i | Xanthomonas campestris | 125 | [5] |

| 4f | Escherichia coli | 250 | [5] |

| 4g | Escherichia coli | 250 | [5] |

| 4h | Escherichia coli | 250 | [5] |

| 4i | Escherichia coli | 250 | [5] |

| 4f | Fusarium oxysporum | 250 | [5] |

| 4g | Fusarium oxysporum | 250 | [5] |

| 4h | Fusarium oxysporum | 125 | [5] |

| 4i | Fusarium oxysporum | 125 | [5] |

Experimental Protocols: Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Acetamide derivatives have been investigated for their potential to modulate inflammatory responses, often by targeting key signaling pathways.[6][7]

Potential Signaling Pathways

While specific data for this compound derivatives is limited, related compounds are known to modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

Caption: Canonical NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated control.

Conclusion

The this compound scaffold and its broader class of N-phenylacetamide derivatives represent a promising area for the discovery of new therapeutic agents. The available data, though not extensive for the specific core structure, suggest potential for significant anticancer, antimicrobial, and anti-inflammatory activities. Further research, including the synthesis of a focused library of this compound derivatives and their systematic biological evaluation, is warranted to fully elucidate the therapeutic potential of this chemical class. The protocols and data presented in this guide provide a foundational framework for such future investigations.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-(5-amino-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-(5-amino-2-methylphenyl)acetamide. Due to a lack of specific experimental data in publicly available literature for this compound, this document outlines the expected thermal behavior based on related aromatic amide structures. Furthermore, it details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to characterize its thermal properties. This guide serves as a foundational resource for researchers and professionals in drug development and materials science who are handling this compound or structurally similar molecules.

Introduction

This compound, a substituted acetanilide, is a chemical intermediate that may find applications in the synthesis of pharmaceuticals and other specialty chemicals. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and processing parameters during manufacturing. Understanding its decomposition pathway is essential for ensuring the safety, quality, and efficacy of any final product. This guide addresses the theoretical aspects of its thermal behavior and provides practical experimental frameworks for its analysis.

Predicted Thermal Stability and Decomposition Profile

In general, amide compounds are recognized for their thermal stability.[1] The stability of the amide bond is attributed to resonance delocalization.[1] For many aromatic amides, significant decomposition is typically not observed at temperatures below 160 °C.[1] However, the presence of amino and methyl substituents on the phenyl ring can influence the onset of decomposition. The amino group, in particular, may be susceptible to oxidation at elevated temperatures.

The decomposition of aromatic amides can proceed through various mechanisms, including cleavage of the amide bond, reactions involving the substituents on the aromatic ring, and eventual fragmentation of the molecule into smaller volatile compounds.

Quantitative Data from Analogous Compounds

To provide a frame of reference, the following table summarizes thermal data for structurally related compounds. It is crucial to note that these values are for comparison and the actual thermal properties of this compound may differ.

| Compound Name | Melting Point (°C) | Onset of Degradation (°C) | Reference |

| N-(3-Amino-2-methylphenyl)acetamide | 130.58 | Not available | [2] |

| N-(5-Chloro-2-methylphenyl)acetamide | 129-130 | Not available | [3] |

| o-Aminophenol | Not specified | Increased after treatment | [4] |

| Acetanilide | 114.3 | Not available | PubChem |

Note: The data presented is for isomeric or substituted analogs and should be used for estimation purposes only. Experimental verification for this compound is required.

Detailed Experimental Protocols

To determine the precise thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined by the temperature at which a significant mass loss begins.

-

The resulting TGA curve (mass vs. temperature) will show the decomposition steps and the amount of residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature approximately 50 °C above its expected melting point at a constant heating rate of 10 °C/min.

-

Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the behavior of the melt-quenched material.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic melting transition.

-

The heat of fusion is calculated by integrating the area of the melting peak.

-

Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Characterization.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its characterization. Based on the behavior of analogous aromatic amides, the compound is expected to be thermally stable at ambient and moderately elevated temperatures. However, for any application in drug development or materials science, it is imperative to perform the detailed TGA and DSC analyses as outlined in this document to establish a definitive thermal profile. The provided protocols and workflow diagrams serve as a valuable resource for researchers undertaking this essential analysis.

References

N-(5-amino-2-methylphenyl)acetamide material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for N-(5-amino-2-methylphenyl)acetamide (CAS No: 5434-30-0), a key intermediate in various chemical syntheses. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₂N₂O.[1][2] Its chemical structure features an acetamide group and an amino group attached to a toluene backbone.

| Property | Value | Source |

| CAS Number | 5434-30-0 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |

| Molecular Weight | 164.21 g/mol | [1][3] |

| Purity | 98% | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 141 °C | |

| Boiling Point | 362.123 °C at 760 mmHg | |

| Alternate Names | 5'-Amino-2'-methylacetanilide, 2-acetylamino-4-aminotoluene, N-(3-amino-6-methylphenyl) acetamide, 3-acetamido-4-methylaniline | [2][3] |

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is recommended when handling this compound:

| Equipment | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |

| Skin Protection | Wear impervious, flame-resistant clothing and protective gloves. |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation occurs. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of personnel.

| Procedure | Protocol |

| Handling | Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge. Avoid contact with skin and eyes.[6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is 2-8°C. Keep away from foodstuffs and incompatible materials.[6] |

Experimental Protocols: Emergency Procedures

Detailed experimental protocols for specific applications of this compound are not available in the provided safety data sheets. However, established protocols for handling emergencies are outlined below.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with water.[6] |

| Eye Contact | Rinse with pure water for at least 15 minutes.[6] |

| Ingestion | Rinse mouth with water.[6] |

Fire-Fighting Measures

In case of a fire involving this compound, the following procedures should be followed.

| Measure | Protocol |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] |

| Protective Actions | Firefighters should wear a self-contained breathing apparatus if necessary.[6] |

Accidental Release Measures

For accidental spills or releases, the following containment and cleanup protocol is recommended.

| Step | Protocol |

| Personal Precautions | Avoid dust formation.[6] |

| Environmental Precautions | Prevent further spillage or leakage if it is safe to do so.[6] |

| Containment and Cleanup | Collect the spilled material and arrange for disposal.[6] |

Visualized Workflow: Emergency Response

The following diagram illustrates the logical workflow for responding to an accidental exposure to this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. N1-(5-Amino-2-methylphenyl)acetamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to N-(5-amino-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-amino-2-methylphenyl)acetamide, a significant chemical intermediate, plays a crucial role in the synthesis of various high-value compounds, most notably as a precursor to the anticancer drug Imatinib. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed methodologies for its synthesis and characterization. All quantitative data, including physicochemical properties and spectroscopic analyses, are presented in structured tables for clarity and ease of comparison. Detailed experimental protocols are provided, and key chemical transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

This compound, also known as 5'-amino-2'-methylacetanilide, is an aromatic amine and acetamide derivative. Its molecular structure, featuring both a reactive amino group and an acetamide moiety on a substituted benzene ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its application as a key intermediate in the manufacturing of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a critical component in the synthesis of Imatinib, a targeted therapy for chronic myeloid leukemia (CML) and other cancers. This guide aims to consolidate the available technical information on this compound to support researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its physical and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5434-30-0 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | UAZGSMMESOKKQZ-UHFFFAOYSA-N | [2] |

| IUPAC Name | This compound |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Predicted δ (ppm): ~6.8-7.0 (aromatic H), ~6.4-6.6 (aromatic H), ~4.5-5.0 (br s, NH₂), ~2.1 (s, Ar-CH₃), ~2.0 (s, COCH₃). |